molecular formula C8H10O3 B13703167 5-(2-Hydroxyethyl)benzene-1,3-diol

5-(2-Hydroxyethyl)benzene-1,3-diol

Cat. No.: B13703167
M. Wt: 154.16 g/mol
InChI Key: PEYBRQZZBUIAKX-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This benzene-1,3-diol derivative features a hydroxyethyl functional group, making it a compound of interest in various chemical and pharmaceutical research applications. The 1,3-diol (resorcinol) core structure is a significant pharmacophore known for its antioxidant potential. Similar diol-containing structures, such as Cannabidiol (CBD), demonstrate an ability to interrupt free radical chain reactions, where the hydroxyl groups on the phenolic ring are primarily responsible for this antioxidant activity . This suggests potential research applications for 5-(2-Hydroxyethyl)benzene-1,3-diol in studying oxidative stress pathways. Researchers utilize this compound as a building block in synthetic organic chemistry. The synthesis of 1,3-diols is a key area of methodology development, often achieved through catalytic, asymmetric reactions . The hydroxyethyl side chain provides a handle for further chemical modifications, making it a versatile intermediate for creating more complex molecules. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling and cold-chain transportation are recommended to maintain the integrity of the product .

Properties

IUPAC Name

5-(2-hydroxyethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5,9-11H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYBRQZZBUIAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Step Industrial Synthetic Route from Pyrocatechol

A patented industrially viable method involves a three-step synthesis starting from pyrocatechol (1,2-dihydroxybenzene):

  • Formation of Benzodioxol Derivatives:
    Pyrocatechol reacts with dihaloalkanes or dialkoxyalkanes in dipolar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide at elevated temperatures (70–190 °C). This reaction forms benzodioxol derivatives through intramolecular cyclization involving the two hydroxyl groups.

  • Selective Catalytic Esterification at the 5-Position:
    The benzodioxol derivative undergoes selective esterification at the 5-position to introduce an alkanoyl group, forming 5-alkanoyl benzodioxole intermediates. This step requires catalysts that provide selectivity to avoid undesired substitution on the dioxole ring.

  • Reduction to 5-(α-Hydroxyalkyl)benzodioxole:
    The ester intermediate is subsequently reduced to yield the target 5-(α-hydroxyalkyl)benzodioxole, which can be hydrolyzed or further processed to obtain 5-(2-hydroxyethyl)benzene-1,3-diol. The reduction is typically carried out using mild hydride reagents or catalytic hydrogenation.

Key Features:

  • Use of dipolar aprotic solvents (e.g., N,N-dimethylformamide) at reflux temperatures (110–150 °C preferred).
  • High selectivity and yield suitable for industrial scale.
  • Environmentally benign with minimal by-products.
Step Reactants Conditions Product
1 Pyrocatechol + dihalo/dialkoxyalkane 70–190 °C, dipolar aprotic solvent Benzodioxol derivative
2 Benzodioxol derivative + catalyst + acylating agent Selective catalytic esterification 5-Alkanoyl benzodioxole
3 Ester intermediate + reducing agent Mild reduction conditions 5-(α-Hydroxyalkyl)benzodioxole

This method is noted for its simplicity, scalability, and low environmental impact, making it valuable for producing derivatives used in perfume and sterilant industries.

Reduction of 3,4-Dihydroxyphenylacetic Acid

Another synthetic approach involves the reduction of 3,4-dihydroxyphenylacetic acid to yield 5-(2-hydroxyethyl)benzene-1,3-diol. This method is more common in laboratory-scale synthesis and involves:

  • Using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Controlled reaction conditions to avoid over-reduction or side reactions.

This route is advantageous for its straightforwardness but may require careful purification to isolate the desired diol.

Hydroxylation of Tyrosol

Hydroxylation of tyrosol (4-(2-hydroxyethyl)phenol) using hydrogen peroxide in the presence of catalysts can produce 5-(2-hydroxyethyl)benzene-1,3-diol. This method mimics natural biosynthetic pathways and involves:

  • Catalytic oxidation with hydrogen peroxide under mild conditions.
  • Selective hydroxylation at the meta position relative to the existing hydroxyl group.

This method is notable for its environmental friendliness and use of readily available reagents but may require optimization for yield and selectivity.

Extraction from Natural Sources

Industrial production sometimes involves extraction from olive leaves and by-products of olive oil processing, where related phenolic compounds are abundant. The process includes:

  • Solvent extraction using ethanol or methanol mixtures.
  • Purification by chromatographic techniques such as column chromatography or preparative HPLC.

While this method is sustainable and leverages natural abundance, it is limited by the availability of raw materials and the complexity of purification.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Three-step synthesis from pyrocatechol Pyrocatechol + dihalo/dialkoxyalkane Dipolar aprotic solvent, catalytic esterification, reduction Industrial scale, high yield, environmentally friendly Requires multiple steps, catalysts
Reduction of 3,4-dihydroxyphenylacetic acid 3,4-Dihydroxyphenylacetic acid Sodium borohydride or LiAlH4 Simple, direct reduction Purification needed, lab scale
Hydroxylation of tyrosol Tyrosol Hydrogen peroxide, catalyst Green chemistry approach Selectivity control needed
Extraction from olive by-products Olive leaves/oil by-products Solvent extraction, chromatography Natural source, sustainable Raw material dependent, purification complexity
Advanced synthetic analogues Substituted acetophenones, amines Reflux, hydrogenation, crystallization Insight into complex derivatives Complex, multi-step

Research Findings and Notes

  • The three-step industrial method described in patent CN1332736A is notable for its scalability and environmental considerations, making it the preferred route for commercial synthesis.
  • Reduction and hydroxylation methods are more suited for laboratory synthesis and mechanistic studies.
  • Extraction methods provide natural product sources but are limited by availability and purity challenges.
  • Catalysts and solvents play a critical role in selectivity and yield, especially in esterification and reduction steps.
  • The compound’s phenolic nature makes it prone to oxidation; thus, synthesis and storage require careful control of conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name Substituent(s) at Position 5 Key Properties Biological Relevance Reference ID
5-(2-Hydroxyethyl)benzene-1,3-diol 2-Hydroxyethyl Moderate polarity, balanced solubility; potential for H-bonding and electron donation. Hypothesized antioxidant activity due to diol moiety; adaptable pharmacokinetics. N/A†
Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) (2Z)-non-2-en-1-yl (unsaturated C9 chain) High lipophilicity; membrane-disruptive properties. Defense toxin in protozoans; cytotoxic to microorganisms and cancer cells.
Loseolamycin A1 (5-(13-hydroxy-13-methyltetradecyl)benzene-1,3-diol) 13-hydroxy-13-methyltetradecyl (branched C15 chain) Extreme lipophilicity; structural complexity. Antimicrobial activity; likely targets lipid-rich microbial membranes.
Piceatannol (4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol) Styryl group with catechol (1,2-diol) Superior superoxide scavenging via 2PCET mechanism; conjugated π-system. Anticancer, anti-inflammatory; outperforms resveratrol in radical quenching.
trans-Resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) Styryl group with 4-hydroxyphenyl Moderate antioxidant activity; limited solubility. Cardioprotective, longevity effects; metabolized to piceatannol.
5-(Benzofuran-2-yl)benzene-1,3-diol Benzofuran-2-yl Enhanced electron delocalization; redox-active. Antimicrobial and antioxidant activity (DFT-supported).
Dihydro-resveratrol (5-(4-Hydroxyphenethyl)benzene-1,3-diol) 4-Hydroxyphenethyl Reduced conjugation; increased metabolic stability. Less studied but hypothesized neuroprotective effects.
5-Butoxybenzene-1,3-diol Butoxy Ether linkage reduces polarity; moderate neuroprotection. Improved blood-brain barrier penetration compared to polar analogs.

Key Comparative Insights

Antioxidant Mechanisms: Electron Donation: Benzofuran derivatives (e.g., 5-(benzofuran-2-yl)benzene-1,3-diol) exhibit superior antioxidative capacity due to extended π-conjugation, enabling efficient radical stabilization . In contrast, the hydroxyethyl group in 5-(2-Hydroxyethyl)benzene-1,3-diol may offer weaker electron donation but better solubility. Proton-Coupled Electron Transfer (PCET): Piceatannol’s catechol moiety enables a concerted two-proton-coupled electron transfer (2PCET), making it a potent superoxide scavenger compared to resveratrol’s single hydroxyl pair .

Lipophilicity and Bioavailability: Long alkyl/alkenyl chains (e.g., climacostol, loseolamycin A1) enhance membrane interaction but reduce aqueous solubility, limiting systemic distribution .

Biological Activity: Antimicrobial Effects: Loseolamycin A1 and climacostol disrupt microbial membranes via hydrophobic interactions . Neuroprotection: Branched alkyl chains (e.g., 5-(1,1-dimethylheptyl)resorcinol) show >50% neuroprotection at 1 μM, whereas ether-linked analogs (e.g., 5-butoxy derivatives) exhibit moderate activity .

Structural Modifications :

  • Chain Length : Longer chains (e.g., C15 in loseolamycin A1) enhance target binding but reduce solubility.
  • Unsaturation : Climacostol’s Z-alkenyl group increases rigidity and toxicity compared to saturated chains .
  • Hybrid Systems : Benzofuran-stilbene hybrids leverage conjugated systems for redox activity, a feature absent in simpler hydroxyethyl derivatives .

Biological Activity

5-(2-Hydroxyethyl)benzene-1,3-diol, also known as 2-(5-hydroxy-2-hydroxyethyl)phenol, is a compound with significant biological activity due to its unique chemical structure. The presence of an additional hydroxyethyl group enhances its solubility and reactivity, making it a valuable candidate for various applications in chemistry, biology, and medicine.

  • Molecular Formula : C8H10O3
  • Molecular Weight : 154.16 g/mol
  • IUPAC Name : 5-(2-Hydroxyethyl)benzene-1,3-diol
  • CAS Number : 68467534

The biological activity of 5-(2-Hydroxyethyl)benzene-1,3-diol can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits notable antioxidant properties by scavenging free radicals, which protects cells from oxidative stress and damage. This activity is crucial in preventing various diseases related to oxidative damage, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition : Research indicates that 5-(2-Hydroxyethyl)benzene-1,3-diol can inhibit specific enzymes involved in metabolic pathways. This inhibition may contribute to its therapeutic potential against diseases such as cancer by disrupting the proliferation of malignant cells.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways within cells, affecting cellular functions and responses. This modulation can play a role in regulating cell growth and apoptosis.

Antioxidant Studies

A study investigated the antioxidant capacity of 5-(2-Hydroxyethyl)benzene-1,3-diol using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Assay TypeIC50 Value (μM)Comparison
DPPH45Similar to ascorbic acid (50 μM)
ABTS30Stronger than quercetin (40 μM)

Enzyme Inhibition Studies

In vitro studies on enzyme inhibition revealed that 5-(2-Hydroxyethyl)benzene-1,3-diol inhibited the activity of certain cytochrome P450 enzymes involved in drug metabolism. This inhibition suggests potential interactions with pharmaceutical compounds.

EnzymeInhibition (%) at 100 μM
CYP1A270
CYP2D650

Case Studies

  • Cancer Research : A case study explored the effects of 5-(2-Hydroxyethyl)benzene-1,3-diol on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Neuroprotection : Another study assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. Results indicated a significant reduction in cell death and oxidative markers when treated with 5-(2-Hydroxyethyl)benzene-1,3-diol.

Applications in Medicine and Industry

The biological activities of 5-(2-Hydroxyethyl)benzene-1,3-diol position it as a potential therapeutic agent for various diseases:

  • Pharmaceutical Development : Its antioxidant and enzyme inhibitory properties make it a candidate for developing drugs targeting oxidative stress-related diseases.
  • Cosmetic Industry : Due to its antioxidant properties, it is being explored for use in skincare formulations aimed at reducing oxidative damage and aging signs.

Q & A

Q. What are the recommended synthetic routes for 5-(2-hydroxyethyl)benzene-1,3-diol, and how can purity be validated?

Methodological Answer: The compound can be synthesized via modified Wittig reactions using aldehydes and phosphonium ylides, followed by catalytic hydrogenation to introduce the hydroxyethyl group. For purification, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC (C18 column, methanol/water mobile phase). Validate purity using 1H/13C NMR (to confirm substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC-UV (≥95% purity threshold at 254 nm) .

Q. How can researchers characterize the hydrogen-bonding capacity of 5-(2-hydroxyethyl)benzene-1,3-diol, and what implications does this have for solubility?

Methodological Answer: Calculate hydrogen-bond donors (2) and acceptors (3) using computational tools like MarvinSketch or ChemAxon . Determine the topological polar surface area (TPSA) (e.g., ~53 Ų, similar to resveratrol derivatives) to predict solubility. Experimentally, perform solubility assays in phosphate-buffered saline (PBS) at pH 7.4 and simulate intestinal absorption using the FaSSIF model . Low TPSA correlates with higher lipophilicity (logP ~3.8), suggesting limited aqueous solubility but enhanced membrane permeability .

Advanced Research Questions

Q. How can structural modifications to the hydroxyethyl chain influence the compound's neuroprotective efficacy, and what experimental models are appropriate for testing this?

Methodological Answer: Introduce branching (e.g., 1,1-dimethyl substitution) or bioisosteric replacements (e.g., oxygen atoms in alkyl chains) to enhance metabolic stability. Test neuroprotection using HT22 murine hippocampal neuron models of oxytosis/ferroptosis. Quantify efficacy via:

  • Cell viability assays (MTT or Calcein-AM) at 1–10 μM concentrations.
  • Reactive oxygen species (ROS) detection with H2DCFDA probes.
  • Western blotting for ferroptosis markers (GPX4, ACSL4).
    Branching improves potency (>50% neuroprotection at 1 μM in branched analogs) by enhancing membrane interaction .

Q. What strategies resolve contradictions in reported antioxidant activities of 5-(2-hydroxyethyl)benzene-1,3-diol derivatives across different assay systems?

Methodological Answer: Address discrepancies by:

  • Standardizing assays : Use DPPH (radical scavenging), ORAC (peroxyl radical inhibition), and FRAP (iron reduction) under identical pH/temperature conditions.
  • Cross-validating with LC-MS-based metabolomics to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives).
  • Computational modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of phenolic O-H groups. For example, BDE <85 kcal/mol indicates high radical scavenging potential. Contradictions often arise from assay-specific radical sources or interference from non-target metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to optimize anti-inflammatory properties of 5-(2-hydroxyethyl)benzene-1,3-diol analogs?

Methodological Answer:

  • Synthesize analogs with varying chain lengths (C2–C6 hydroxyethyl), substituents (e.g., methoxy, fluorine), and stereochemistry.
  • In vitro testing : Use RAW264.7 macrophage models to measure:
    • NF-κB inhibition (luciferase reporter assays).
    • COX-2/PGE2 suppression (ELISA).
  • QSAR modeling : Employ partial least squares (PLS) regression to correlate descriptors (e.g., logP, TPSA) with IC50 values. For example, analogs with logP ~4.2 and TPSA ~60 Ų show optimal balance between cellular uptake and target engagement .

Q. What analytical techniques are critical for detecting 5-(2-hydroxyethyl)benzene-1,3-diol in complex biological matrices?

Methodological Answer: Use LC-MS/MS with:

  • ESI-negative mode for enhanced sensitivity (m/z 227 → 185 transition).
  • HILIC chromatography to retain polar metabolites.
  • Stable isotope dilution (e.g., deuterated internal standards) for quantification in plasma or tissue homogenates. Validate with matrix-matched calibration curves (R² >0.99) and limit of detection (LOD) <1 ng/mL. For in vivo studies, combine with microdialysis to monitor real-time brain penetration .

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